3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-benzyl-1-methylquinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-17-14-10-6-5-9-13(14)15(19)18(16(17)20)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUIIZWIFBXOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10777650 | |
| Record name | 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10777650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199587-91-2 | |
| Record name | 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10777650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triphosgene-Mediated Cyclization
The quinazoline-2,4-dione scaffold forms via cyclization of 2-aminobenzamide precursors. Using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane achieves ring closure at room temperature, yielding 3-substituted derivatives. For example, 3-phenylethyl-1H-quinazoline-2,4-dione was synthesized in 84–93% yield using this method. Critical parameters include:
DMAP-Catalyzed One-Pot Synthesis
4-Dimethylaminopyridine (DMAP) enables a one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate [(Boc)₂O]. Under microwave irradiation (30 min, 130°C), this method delivers 3-substituted quinazoline-2,4-diones in 57–92% yield. Advantages include:
- Solvent : Acetonitrile preferred for polarity and boiling point
- Functional group tolerance : Accommodates alkyl, benzyl, and aryl substituents
| Method | Catalyst | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Triphosgene cyclization | None | RT, 12 h | 84–93% | |
| DMAP one-pot | DMAP | Microwave, 30 min | 57–92% |
N-1 Methylation Strategies
Methyl Iodide Alkylation
Post-cyclization methylation at the N-1 position employs methyl iodide with tetramethylguanidine. This method converts 3-benzylquinazoline-2,4-dione to the 1-methyl derivative in 83–96% yield. Key considerations:
Dimethyl Carbonate Alkylation
Microwave-assisted methylation using dimethyl carbonate (DMC) and K₂CO₃ in dimethylformamide (DMF) provides a solvent-optimized pathway. At 130°C (15 min), this method achieves quantitative conversion with:
- Molar ratio : 3:1 DMC to quinazoline-dione
- Workup : Sequential washing with HCl and NaHCO₃ removes residual base
Integrated Synthetic Routes
Sequential Alkylation Approach
Combining earlier methodologies enables sequential functionalization:
Microwave-Assisted Tandem Synthesis
Modern protocols exploit microwave reactors for rapid steps:
- Cyclization : 30 min at 130°C with (Boc)₂O
- Methylation : 15 min DMC alkylation
- Benzylation : 20 min benzyl chloride reaction
Total synthesis time: <2 hours with 60–78% isolated yield.
Comparative Analysis of Methods
Yield Optimization
Triphosgene cyclization provides higher initial yields (93%) than DMAP methods (92%), but requires rigorous moisture control. Microwave-assisted dimethyl carbonate methylation outperforms methyl iodide in reaction speed (15 min vs. 4 h) with comparable yields.
Solvent and Base Selection
Functional Group Compatibility
Electron-donating groups (e.g., 4-methoxybenzyl) enhance yields by 12–15% compared to electron-withdrawing substituents. Halogenated benzyl groups require longer reaction times (18–24 h).
Chemical Reactions Analysis
Alkylation Reactions
The N-1 and N-3 positions of the quinazoline-dione core are reactive sites for alkylation. For example:
Key findings:
-
N-1 methyl group enhances steric hindrance, limiting reactivity at this site compared to unsubstituted analogues .
-
Benzyl groups at N-3 improve solubility in polar aprotic solvents, facilitating subsequent functionalization .
Cyclization and Ring-Opening Reactions
The quinazoline-dione scaffold undergoes cyclization with heterocyclic precursors:
Notably, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, enhancing antiviral activity .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the C-6 and C-8 positions of the benzene ring:
| Position | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| C-6 | HNO₃/H₂SO₄, 0°C | 6-Nitroquinazoline-dione | 45% | |
| C-8 | Br₂/FeBr₃, CH₂Cl₂ | 8-Bromoquinazoline-dione | 52% |
The benzyl group at N-3 directs substitution to the para position of the benzene ring due to steric and electronic effects .
Hydrolysis and Debenzylation
Controlled hydrolysis and debenzylation enable scaffold modification:
| Reaction | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HBr/AcOH, reflux, 12 h | Removal of N-3 benzyl group | 88% | |
| Hydrogenolysis | H₂/Pd-C, EtOAc, RT | Cleavage of benzyl ethers | 92% |
Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions enable C–C bond formation:
| Reaction | Catalyst System | Coupling Partner | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Arylboronic acids | 70–80% | |
| Heck reaction | Pd(OAc)₂, PPh₃, DMF | Styrenes | 65% |
Biological Activity-Driven Modifications
Derivatives are synthesized for antimicrobial and antiviral applications:
| Modification | Target Activity | Key Compound (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|
| Triazole-linked | Anti-adenovirus | 24b13 (6.2 μM) | |
| Fluoroquinolone mimics | Antibacterial | Compound 15 (MIC: 75 mg/mL) |
Critical Analysis
-
Steric Effects : The 1-methyl and 3-benzyl groups reduce reactivity at N-1/N-3 but enhance regioselectivity in EAS .
-
Catalytic Efficiency : DMAP and microwave irradiation significantly improve yields in one-pot syntheses .
-
Biological Relevance : Triazole and oxadiazole derivatives show promise against resistant pathogens .
This compound’s reactivity profile underscores its utility in medicinal chemistry and material science, with scalable synthetic routes and diverse functionalization pathways.
Scientific Research Applications
Anticancer Activity
Research has indicated that 3-benzyl-1-methylquinazoline-2,4(1H,3H)-dione exhibits significant antitumor properties . It has been tested against various human tumor cell lines, showing efficacy that suggests it could serve as a lead compound for developing new anticancer therapies. The structure-activity relationship (SAR) studies indicate that modifications to this compound can enhance its activity against specific cancer types .
Case Study:
A study demonstrated that certain derivatives of quinazoline-2,4(1H,3H)-dione exhibited enhanced cytotoxicity against cancer cells compared to the parent compound. For instance, the introduction of different substituents at the 1-position significantly altered the biological activity, highlighting the importance of structural modifications .
Antiviral Properties
In addition to its anticancer potential, this compound has shown promise as an antiviral agent . It has been evaluated for its efficacy against viral infections, particularly hepatitis C virus (HCV). Some derivatives demonstrated EC50 values lower than those of standard antiviral drugs like ribavirin, indicating their potential for therapeutic use .
Table: Antiviral Activity of Derivatives
| Compound | EC50 (μM) | Comparison with Ribavirin |
|---|---|---|
| Compound A | 6.4 | More potent (TI = 1.7–1.9) |
| Compound B | <10 | More potent than ribavirin (EC50 = 20.0) |
Antimicrobial Applications
The antimicrobial properties of this compound have also been explored. Studies have shown that derivatives function as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, making them candidates for combating bacterial resistance .
Case Study:
In one study, several derivatives were synthesized and tested against Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. Some compounds exhibited moderate antibacterial activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-benzyl-1-methylquinazoline-2,4(1H,3H)-dione is best understood through comparisons with analogous quinazoline and pyrimidine dione derivatives. Below is a detailed analysis:
Structural Analogues in the Quinazoline Dione Family
- Key Differences :
- Substituent Position : The placement of benzyl (C3 vs. N1) significantly alters steric and electronic profiles. The N1-benzyl derivative () shows stronger VEGFR-2 inhibition, suggesting that substituent position affects target binding .
- Halogen vs. Alkyl Groups : Iodo () and chloro-dimethoxy () derivatives exhibit distinct reactivity and solubility profiles. Halogens may improve pharmacokinetics, while methoxy groups enhance water solubility .
Pyrimidine Dione Analogues
- For example, 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dione forms a stable 3D framework via intermolecular H-bonds . Functional Groups: Acetyl and nitroso groups () introduce electrophilic sites for further derivatization, unlike the benzyl group in the target compound .
Biological Activity
3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Recent studies have identified derivatives of quinazoline-2,4(1H,3H)-dione as promising antimicrobial agents. Specifically, compounds derived from this scaffold have shown effectiveness against various Gram-positive and Gram-negative bacterial strains. For instance, certain derivatives exhibited broad-spectrum activity comparable to standard antibiotics like ampicillin and vancomycin .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | MIC (µg/mL) |
|---|---|---|---|
| 13 | Moderate | Moderate | 65 |
| 15 | Moderate | Moderate | 75 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that specific derivatives can inhibit PARP-1 and PARP-2 enzymes, which are crucial in cancer cell proliferation and DNA repair mechanisms. For example, compounds with IC50 values below 3.12 µM against PARP-1 demonstrate significant cytotoxicity in cancer cell lines .
Cardiovascular and Anti-inflammatory Effects
Another important area of research focuses on the cardiovascular benefits of quinazoline derivatives. Some compounds have been identified as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), which plays a role in regulating blood pressure and cardiac function. These compounds not only exhibit NHE-1 inhibition but also possess anti-inflammatory properties that may be beneficial in treating conditions like hypertension and acute lung injury .
Case Study: NHE-1 Inhibition
In a study examining the effects of quinazoline derivatives on NHE-1 activity, several compounds were found to significantly reduce intracellular sodium levels and exhibit anti-inflammatory effects in animal models. Notably, compound 6b demonstrated a reduction in intraocular pressure in rat models .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : The compound acts as a fluoroquinolone-like inhibitor of bacterial gyrase and DNA topoisomerase IV, disrupting bacterial DNA replication processes .
- Anticancer Mechanism : By inhibiting PARP enzymes, these compounds interfere with DNA repair pathways in cancer cells, leading to increased cell death .
- NHE-1 Inhibition : Compounds targeting NHE-1 can modulate intracellular pH and sodium levels, contributing to their cardiovascular protective effects .
Q & A
Q. What established synthetic routes are available for 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione?
Traditional methods involve anthranilic acid derivatives reacting with chlorosulfonyl isocyanate or phosgene, but these require toxic reagents and generate stoichiometric waste . Recent advancements propose greener protocols, such as CO₂ incorporation under catalytic conditions, to reduce environmental impact . Cyclization of intermediates (e.g., 2-amino-N-benzyloxybenzamides) using triphosgene is also common, followed by debenzylation with hydrobromic acid .
Q. How is structural confirmation achieved for quinazoline-2,4-dione derivatives?
Nuclear Magnetic Resonance (¹H NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
- ¹H NMR detects substituent-specific shifts (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- HRMS validates molecular weight and fragmentation patterns (e.g., m/z values matching [M+H]⁺ or [M-H]⁻ ions) . Chromatographic methods (HPLC with C18 columns) ensure purity .
Q. What in vitro assays are used to evaluate biological activity?
Derivatives are screened against targets like HIV reverse transcriptase or integrase using enzymatic inhibition assays (e.g., fluorescence-based substrate cleavage). IC₅₀ values are calculated to compare potency . Cell-based assays (e.g., antiviral activity in MT-4 cells) further validate efficacy .
Advanced Research Questions
Q. How can structural modifications optimize pharmacokinetic properties?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., CF₃) or biphenyl moieties enhances target binding .
- Prodrug strategies : Alkyloxy-methyl groups (e.g., 4-fluorobenzyloxymethyl) improve solubility and metabolic stability .
- Computational modeling : Density Functional Theory (DFT) predicts electronic properties, while molecular docking identifies binding poses with biological targets .
Q. How do researchers resolve contradictions in biological activity data?
Discrepancies may arise from assay conditions (e.g., buffer pH, enzyme isoforms) or compound purity. Solutions include:
- Dose-response validation : Replicate assays across multiple concentrations.
- Metabolite profiling : LC-MS identifies active metabolites interfering with results .
- Structural analogs : Compare activity trends across derivatives to isolate critical functional groups .
Q. What green chemistry approaches mitigate synthesis challenges?
- CO₂ utilization : Catalytic carboxylation replaces phosgene in cyclization steps, reducing toxicity .
- Microwave-assisted synthesis : Accelerates reaction times (e.g., 25-minute cycles) and improves yields .
- Solvent selection : Ethanol or water-based systems minimize waste .
Q. How are structure-activity relationships (SARs) systematically explored?
- Library design : Synthesize analogs with varied substituents (e.g., halogen, hydroxy, trifluoromethyl) at positions 5, 6, or 7 .
- Bioisosteric replacement : Replace benzyl groups with heterocycles (e.g., triazoles) to modulate affinity .
- Thermodynamic studies : UV/Vis spectroscopy and viscometry quantify DNA-binding constants (e.g., Kₐ = 10⁴–10⁶ M⁻¹) for SAR refinement .
Methodological Considerations
Q. What analytical techniques validate synthetic intermediates?
- FTIR spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
- Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N within ±0.4% of theoretical values) .
- X-ray crystallography : Resolves regiochemical ambiguities in cyclized products .
Q. How is regioselectivity controlled during cyclization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
